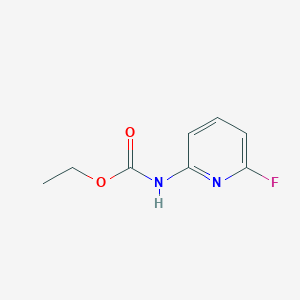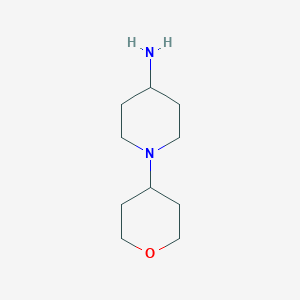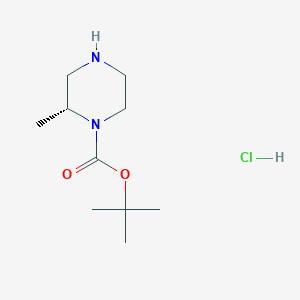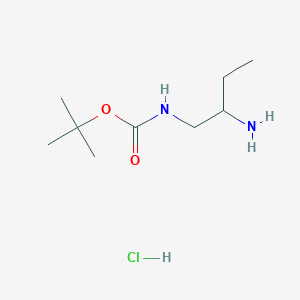
2-(1-Chloroethyl)-1,3-benzoxazole
説明
“2-(1-Chloroethyl)-1,3-benzoxazole” is a chemical compound that is part of the oxazole family . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They have been used as intermediates in the synthesis of various new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of chloroethyl chloroformates . These compounds can be used to form protecting groups and as N-dealkylating agents . A study by Aagalwe et al. demonstrated that thiophosgene and 1-chloroethyl chlorothionoformate react readily with tertiary amines, yielding dialkylamine hydrochloride after hydrolysis of the initial product with water .
Molecular Structure Analysis
The molecular structure of “2-(1-Chloroethyl)-1,3-benzoxazole” can be analyzed using various techniques. For instance, the JSmol interactive image provided by ChemSpider offers a 3D model of the molecule . The InChI key, which is a unique identifier for chemical substances, for this compound is FRHQWSOUXIESNR-UHFFFAOYSA-N .
Chemical Reactions Analysis
Chemical reactions involving “2-(1-Chloroethyl)-1,3-benzoxazole” can be studied using chemical kinetics, which measures how quickly reactions occur . Changes in conditions that affect the speed of reaction can provide insights into how the reaction happens .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Chloroethyl)-1,3-benzoxazole” include its molecular weight, which is 168.02 . It is a powder at room temperature .
科学的研究の応用
Synthesis and Chemical Properties
Research on benzoxazoles and their derivatives, including 2-(1-Chloroethyl)-1,3-benzoxazole, has focused on the synthesis and characterization of these compounds. For instance, studies have described the synthesis of various benzoxazole derivatives, emphasizing their promising heterocyclic structures with pharmacological potential (Khodot & Rakitin, 2022). Another study explored the synthesis of 2-aryl benzoxazoles from aldoximes, highlighting the significant biological potential of these compounds in pharmaceutical research (Nayak & Niranjan, 2017).
Biological Activity and Drug Design
Benzoxazoles, including variants like 2-(1-Chloroethyl)-1,3-benzoxazole, have been studied for their biological activities and potential applications in drug design. One study examined the protonation and deprotonation enthalpies of benzoxazole and its isomers, offering insights into their interactions in biological systems, which is crucial for drug design (Kabanda & Ebenso, 2013).
Applications in Material Science
Benzoxazole derivatives have been identified as crucial components in functional materials such as engineering plastics, optical brighteners for textiles, and metal sensors. These applications stem from their unique chemical properties and stability (Nayak & Niranjan, 2017).
Fluorescent Probes and Sensing
Specific benzoxazole compounds have been developed for use as fluorescent probes, with applications in sensing pH changes and metal cations. For example, certain benzoxazole derivatives show high sensitivity to pH and selectivity in metal cations, attributed to the unique properties of their fluorophenol moieties (Tanaka et al., 2001).
Antimicrobial Activity
Research has also been conducted on the synthesis of benzoxazole derivatives and their antimicrobial activities. Some studies have synthesized fluorescent benzoxazole derivatives and evaluated their efficacy against various bacterial and fungal strains, showing promising results in antimicrobial applications (Phatangare et al., 2013).
Safety and Hazards
“2-(1-Chloroethyl)-1,3-benzoxazole” is associated with several safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
Future research on “2-(1-Chloroethyl)-1,3-benzoxazole” and similar compounds could involve the use of electrostatic hexapoles for conformer selection . This technique could potentially enhance the control of the conformer composition of molecular beams, which would be beneficial for setting up collision experiments on conformer-selected beams .
特性
IUPAC Name |
2-(1-chloroethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDKIPQEQVWJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
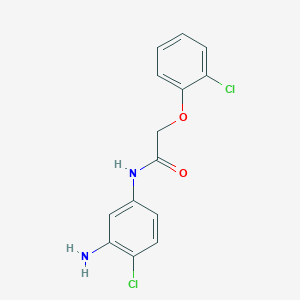





![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)

